molecular formula C14H16N2O5 B2526473 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid CAS No. 1048005-45-3

2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid

Cat. No.: B2526473
CAS No.: 1048005-45-3
M. Wt: 292.291
InChI Key: BREBAIUANYODOY-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by a hybrid structure combining an allylamine moiety, a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, and a 4-oxobutanoic acid backbone. The benzo[d][1,3]dioxol-5-yl substituent distinguishes it from structurally related analogs, as this bicyclic aromatic system is known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-2-5-15-10(14(18)19)7-13(17)16-9-3-4-11-12(6-9)21-8-20-11/h2-4,6,10,15H,1,5,7-8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREBAIUANYODOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the benzo[d][1,3]dioxole moiety through a series of reactions involving the formation of the dioxole ringThe final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Enzyme Inhibition

Recent studies have shown that derivatives of compounds similar to 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid exhibit significant enzyme inhibitory properties. For instance, compounds containing the benzodioxole structure have been tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

Table 1: Enzyme Inhibition Activities of Related Compounds

Compound NameTarget EnzymeInhibition Activity
Compound Aα-GlucosidaseHigh
Compound BAcetylcholinesteraseModerate
Compound Cα-GlucosidaseLow

Anticancer Activity

The compound's derivatives have also been explored for anticancer properties. Research indicates that certain structural modifications can enhance cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study: Anticancer Activity
A study focusing on benzodioxole derivatives demonstrated that specific modifications led to increased activity against leukemia and CNS cancer cell lines, indicating the importance of structural diversity in enhancing biological efficacy .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The incorporation of the allylamino group is crucial for its biological activity and can be achieved through various synthetic pathways.

Table 2: Synthetic Pathways for Derivatives

StepReactantsConditions
1Benzodioxole derivative + amineReflux in ethanol
2Intermediate + allyl bromideBase-catalyzed reaction
3Final product formationPurification by crystallization

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substitution pattern on the aromatic ring (para-aminophenyl group). Below is a detailed comparison with two closely related compounds derived from available data:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Aromatic Ring Features
2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid (Target) C₁₄H₁₅N₂O₅* 297.28* Benzo[d][1,3]dioxol-5-yl Bicyclic, electron-rich
2-(Allylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid C₁₃H₁₇N₂O₄ 277.29 2-hydroxy-5-methylphenyl Monocyclic, hydroxyl and methyl groups
2-(Allylamino)-4-((2,4-dichlorophenyl)amino)-4-oxobutanoic acid C₁₃H₁₄Cl₂N₂O₃ 317.16 2,4-dichlorophenyl Monocyclic, electron-deficient

Key Differences and Implications

Aromatic Ring Electronic Properties: The target compound’s benzo[d][1,3]dioxol group introduces electron-donating effects via the methylenedioxy bridge, enhancing resonance stabilization. This contrasts with the electron-withdrawing chlorine atoms in the 2,4-dichlorophenyl analog , which reduce electron density and may affect binding to hydrophobic pockets in biological targets.

Molecular Weight and Lipophilicity :

  • The target compound (MW ~297) is lighter than the dichlorophenyl analog (MW 317.16) , suggesting reduced steric hindrance and possibly better membrane permeability. However, the benzo[d][1,3]dioxol group’s planar structure may increase π-π stacking interactions, offsetting this advantage.

Synthetic Accessibility :

  • The dichlorophenyl analog requires halogenation steps, which may complicate synthesis compared to the target compound’s methylenedioxy system. Conversely, the hydroxyl and methyl groups in demand orthogonal protection-deprotection strategies during synthesis.

Research Findings and Functional Insights

  • Biological Activity : Dichlorophenyl derivatives (e.g., ) are often explored as protease inhibitors due to their electron-deficient aromatic rings, which mimic transition states. The benzo[d][1,3]dioxol group in the target compound could instead favor interactions with oxidoreductases or cytochrome P450 enzymes.
  • Solubility and Stability : The hydroxyl group in may confer higher water solubility, whereas the methylenedioxy group in the target compound likely enhances metabolic stability by resisting oxidative degradation.

Biological Activity

The compound 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid is a derivative of benzo[d][1,3]dioxole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H14_{14}N2_{2}O4_{4}

This compound features an allylamino group and a benzo[d][1,3]dioxole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell cycle progression in cancer cells. In a study involving Hep3B liver cancer cells, treatment with related benzodioxole derivatives resulted in a notable decrease in the G1 phase population, indicating potential as a cell cycle inhibitor .
CompoundIC50 (mM)Cell Line
This compound3.94Hep3B
Doxorubicin (control)0.5Hep3B

The above table illustrates the cytotoxicity of the compound compared to Doxorubicin, a standard chemotherapy agent. The lower IC50 value indicates stronger cytotoxic effects.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been evaluated. In vitro studies have demonstrated effectiveness against various bacterial and fungal strains:

  • Study Findings : A series of benzodioxole derivatives were tested against mycobacterial and fungal strains, showing comparable or superior activity to established antibiotics like penicillin G and ciprofloxacin .
Pathogen TypeCompound TestedActivity Level
MycobacteriaBenzodioxole DerivativeHigh
FungiBenzodioxole DerivativeModerate

Antioxidant Properties

Antioxidant activity is another crucial aspect of the biological profile of this compound. The ability to scavenge free radicals contributes to its potential therapeutic applications:

  • Evaluation Method : The DPPH assay was utilized to assess antioxidant capacity. Compounds with similar structures exhibited significant scavenging activity against DPPH radicals .

Case Studies

A detailed investigation into the biological effects of benzodioxole derivatives revealed that compounds with both allylamino and dioxole functionalities demonstrated enhanced anticancer and antioxidant properties:

  • Study on Hep3B Cells : Treatment with this compound resulted in cell cycle arrest at the G2-M phase, indicating its potential as an anticancer agent .
  • Antioxidant Evaluation : The antioxidant activity was compared with Trolox (a well-known antioxidant), showing promising results that suggest further exploration for therapeutic applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example, refluxing precursors (e.g., substituted benzo[d][1,3]dioxole derivatives with allylamine) in ethanol under controlled pH conditions is a common approach. Purity optimization involves hot filtration followed by recrystallization using ethanol or acetonitrile, as demonstrated in analogous 4-oxobutanoic acid syntheses .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming allyl and benzodioxolyl substituents. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and amino (N-H) functional groups. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What are the standard storage conditions to ensure compound stability?

  • Methodology : Store lyophilized samples at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. For solutions, use anhydrous dimethyl sulfoxide (DMSO) or ethanol, and avoid repeated freeze-thaw cycles, as recommended for structurally related 4-oxobutanoic acid derivatives .

Advanced Research Questions

Q. How can molecular docking simulations predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Use AutoDock Vina for high-throughput docking due to its improved scoring function and parallel processing capabilities. Prepare the ligand by optimizing protonation states (e.g., using Open Babel) and generate grid maps around the target’s active site. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Q. How can researchers resolve contradictions in bioactivity data observed across structurally similar 4-oxobutanoic acid derivatives?

  • Methodology : Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., varying benzodioxolyl or allylamino groups). Use in vitro assays (e.g., enzyme inhibition or cell viability) to correlate substituent effects with activity. For example, substituting the benzodioxolyl group with fluorophenyl moieties alters hydrophobicity and binding affinity, as seen in related compounds .

Q. What strategies optimize derivatization protocols for detecting this compound in biological matrices?

  • Methodology : Pre-column derivatization with reagents like 6-MOQ-EtOCOOSu enhances detection sensitivity in HPLC or LC-MS. Optimize reaction time, pH, and temperature to maximize derivatization efficiency while minimizing side reactions. Validate the method using spike-recovery experiments in plasma or tissue homogenates .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

  • Methodology : Perform solvent polarity studies using aprotic solvents (e.g., DMF or THF) to stabilize intermediates in SN2 reactions. For cyclization, polar protic solvents (e.g., methanol) may accelerate intramolecular attacks. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent ratios to balance reaction rate and yield .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for related 4-oxobutanoic acid derivatives?

  • Methodology : Standardize assay conditions (e.g., buffer pH, incubation time, and enzyme concentration) across studies. Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Investigate potential off-target effects via selectivity profiling against kinase or protease panels .

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